3-Chloro-5,6-dimethoxy-2-nitropyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

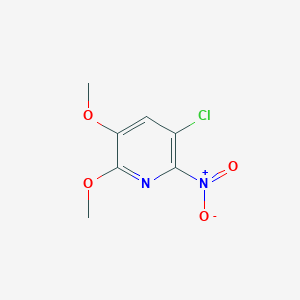

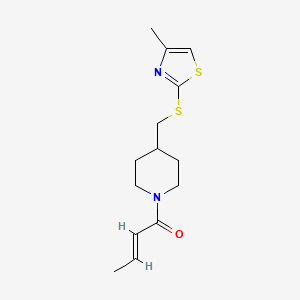

“3-Chloro-5,6-dimethoxy-2-nitropyridine” is a chemical compound with the molecular formula C7H7ClN2O4 . It has an average mass of 218.594 Da and a mono-isotopic mass of 218.009430 Da .

Molecular Structure Analysis

The molecular structure of “3-Chloro-5,6-dimethoxy-2-nitropyridine” consists of a pyridine ring which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring is substituted at the 3rd position with a chlorine atom, at the 5th and 6th positions with methoxy groups (-OCH3), and at the 2nd position with a nitro group (-NO2) .

Aplicaciones Científicas De Investigación

Photophysical Effects of Metal-Carbon Bonds

Research on metal-carbon bonds in ortho-metalated complexes of iridium(III) and rhodium(III) reveals insights into their absorption spectra, emission properties, and metal-to-ligand charge-transfer transitions. These findings underscore the unique photophysical characteristics of these complexes, which are attributed to the synergistic function of ortho-metalated ligands as both sigma donors and pi acceptors (S. Sprouse et al., 1984).

Nucleophilic Substitutions at the Pyridine Ring

Kinetic studies on the reactions of 2-chloro-3-nitropyridine and 5-nitro isomer with morpholine and piperidine in various solvents reveal the influence of steric hindrance and stability of p-quinonoid structures on substitution reactions. These findings provide a deeper understanding of the reaction mechanisms and the factors affecting them (Ezzat A. Hamed, 1997).

Reaction of Disubstituted Nitropyridazine Oxides

The reaction dynamics of 3-chloro-6-methyl-4-nitropyridazine 1-oxide with methanolic ammonia and liquid ammonia have been explored, revealing the specificity of substitution reactions and the influence of the solvent on the reaction outcomes. This study offers insights into the reactivity and transformation possibilities of nitropyridazine oxides (T. Sakamoto & H. Plas, 1977).

Hydrogen from Water: A Photogeneration System

Research on the photogeneration of hydrogen from water, utilizing a platinum(II) terpyridyl acetylide chromophore and a molecular cobalt catalyst, illustrates a novel approach to harnessing solar energy for hydrogen production. This study highlights the efficiency of light-driven hydrogen production and the potential for renewable energy technologies (Pingwu Du et al., 2008).

Mecanismo De Acción

Target of Action

It is known to be used in the preparation of a variety of organoboron reagents for suzuki–miyaura coupling , suggesting that its targets could be related to this process.

Mode of Action

The mode of action of 3-Chloro-5,6-dimethoxy-2-nitropyridine is likely related to its role in the Suzuki–Miyaura coupling process . This process involves the formation of carbon-carbon bonds through the reaction of an organoboron compound with a halide or pseudohalide, catalyzed by a palladium(0) complex .

Biochemical Pathways

The biochemical pathways affected by 3-Chloro-5,6-dimethoxy-2-nitropyridine are likely related to its role in the Suzuki–Miyaura coupling process . This process is a key step in the synthesis of many organic compounds, including pharmaceuticals and polymers . The downstream effects of this process would therefore depend on the specific compounds being synthesized.

Result of Action

The molecular and cellular effects of the action of 3-Chloro-5,6-dimethoxy-2-nitropyridine would depend on the specific compounds being synthesized through the Suzuki–Miyaura coupling process . For example, if it is used to synthesize a pharmaceutical compound, the effects could include therapeutic effects on target cells or tissues.

Propiedades

IUPAC Name |

5-chloro-2,3-dimethoxy-6-nitropyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O4/c1-13-5-3-4(8)6(10(11)12)9-7(5)14-2/h3H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUOGVXFPKFMNCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(N=C1OC)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/no-structure.png)

![2-Amino-4-(4-fluorophenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2687211.png)

![7-Chloro-3-[3-(4-phenylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2687212.png)

![(E)-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2687215.png)

![2-(2-Ethoxyethoxy)-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine](/img/structure/B2687220.png)

![5-[4-(4-fluorophenyl)piperazino]-1-methyl-1H-1,2,4-triazol-3-amine](/img/structure/B2687221.png)

![2-(9-(4-bromophenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetic acid](/img/structure/B2687222.png)

![6-acetyl-2-(propanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2687223.png)

![2-(Methylthio)-7-(4-phenylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2687230.png)

![2-(4-Chlorophenyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B2687231.png)